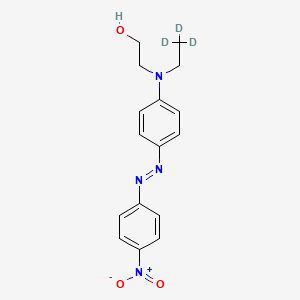

Disperse Red 1-d3

概要

説明

Disperse Red 1-d3 is an isotope labelled metabolite of ethanol in humans. It is the labelled analogue of Disperse Red 1, which is an azo disperse dye used to dye polyester and acetate fibers .

Synthesis Analysis

The synthesis of this compound involves the use of flow chemistry (FC). FC was utilized to fabricate bulky tirethoxysilane-modified Disperse Red 1 chromophore (TES-DR1) that showed electro-optic (EO) activity. The product yield of TES-DR1 was only 35% using the traditional batch method. By contrast, a significant product yield of 95% was obtained using the proposed FC system .Molecular Structure Analysis

The molecular structure of this compound includes the arrangement of atoms and the chemical bonds that hold the atoms together. The Disperse Red 1 molecule contains a total of 42 bonds. There are 24 non-H bonds, 15 multiple bonds, 7 rotatable bonds, 3 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 tertiary amine (aromatic), 1 N azo-derivative, 1 nitro group (aromatic), 1 hydroxyl group, and 1 primary alcohol .Chemical Reactions Analysis

In a study, FC was utilized to fabricate bulky tirethoxysilane-modified Disperse Red 1 chromophore (TES-DR1) that showed electro-optic (EO) activity. The reaction could be performed at temperatures above the boiling point of the solvent, providing sufficient energy for accelerating the reaction .Physical And Chemical Properties Analysis

This compound is a red crystalline solid with a molecular weight of 360.38 g/mol. Its molecular formula is C16H14N4O3. It has a melting point of 175-179°C and is soluble in organic solvents such as acetone, dimethylformamide, and chloroform. It is insoluble in water.科学的研究の応用

Toxicological and Genotoxic Effects

- Disperse Red 1 (DR1), an azo dye used in textiles, has been linked to toxic effects on reproductive health. Studies involving mice showed that DR1 can cause testicular toxicity, increased DNA damage in testis cells, and decreased fertility due to abnormal sperm morphology (Fernandes, Bustos-Obregon, & Salvadori, 2015).

Chemical Modification and Application Range

- DR1 has been modified using Steglich esterification to produce a thiol-bearing analogue. This modification allows for incorporation into materials using thiol-ene ‘click’ chemistry, expanding its application range in coloring materials (Hayashi & Thornton, 2015).

Fluorescence Emission Properties

- DR1 exhibits fluorescence emission in solutions like methanol and glycerol, with a notable quantum yield. This is significant for applications in photonic devices, as its fluorescence properties can be influenced by the solvent environment (Toro et al., 2008).

Optical Nonlinearities in Hybrid Materials

- When covalently attached to a sol-gel matrix, DR1 exhibits significant optical nonlinearities. This is crucial for applications in optoelectronics and photonic devices, highlighting its potential as an active component in such technologies (Riehl et al., 1995).

Enhancement of Optical Properties

- Research on DR1 films demonstrates that external electric fields and substrate surfaces can influence molecular anchoring, enhancing the refractive index and enabling applications in optical switching and data storage (Wenas & Bujung, 2018).

Photochromic Properties in DNA-based Matrices

- DR1's photochromic properties in a DNA-based polymeric matrix have been explored, showing potential for dynamic optical storage and photonic applications. This highlights DR1's versatility in varying molecular environments (Pawlik et al., 2010).

作用機序

Target of Action

Disperse Red 1-d3, also known as 2-{Ethyl-d3-[4-(4-nitro-phenylazo)phenyl]amino}ethanol , is primarily used as a scientific tool to study the behavior of Disperse Red 1 (DR1), particularly using NMR spectroscopy. DR1 itself functions as a dye by interacting with hydrophobic regions of polyester and acetate fibers through van der Waals forces. Therefore, the primary targets of this compound are likely to be similar materials that interact with DR1.

Mode of Action

DR1 is a non-linear optical (NLO) material which is a chromophore used as an azobenzene dye . It can form a dipole network that can enhance the electro-optic effect of the non-linear components and can also improve the photorefractive effect .

Biochemical Pathways

It’s known that azo dyes like dr1 can undergo biodegradation, leading to the breakdown of the azo bond

Result of Action

The primary result of this compound’s action is its ability to mimic the behavior of DR1 for research purposes. When used as a dye, DR1 can cause a color change in the materials it interacts with. As an NLO material, DR1 can also influence the electro-optic and photorefractive properties of materials .

Safety and Hazards

When handling Disperse Red 1-d3, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation. Remove all sources of ignition and evacuate personnel to safe areas .

将来の方向性

Disperse Red 1-d3 has potential applications in the field of photonics due to its photo-active properties. It can be used for technological developments into light extracting or coupling structures for plastic optoelectronics like organic light emitting diodes and polymer solar cells. Other suggested applications are found into optical storage, self-organized memories, and self-healing structures .

特性

IUPAC Name |

2-[4-[(4-nitrophenyl)diazenyl]-N-(2,2,2-trideuterioethyl)anilino]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O3/c1-2-19(11-12-21)15-7-3-13(4-8-15)17-18-14-5-9-16(10-6-14)20(22)23/h3-10,21H,2,11-12H2,1H3/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOQABOMYTOFLPZ-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCO)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])CN(CCO)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80583548 | |

| Record name | 2-[(2,2,2-~2~H_3_)Ethyl{4-[(E)-(4-nitrophenyl)diazenyl]phenyl}amino]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80583548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

947601-97-0 | |

| Record name | 2-[Ethyl-2,2,2-d3-[4-[(1Z)-2-(4-nitrophenyl)diazenyl]phenyl]amino]ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=947601-97-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[(2,2,2-~2~H_3_)Ethyl{4-[(E)-(4-nitrophenyl)diazenyl]phenyl}amino]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80583548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 947601-97-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

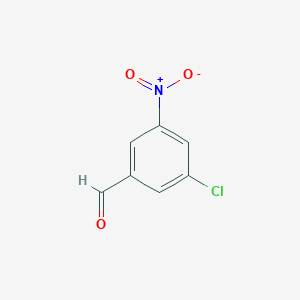

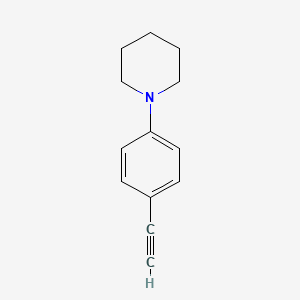

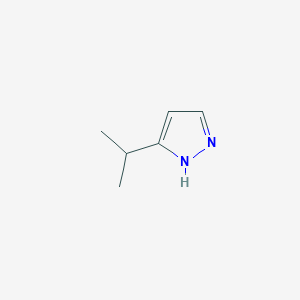

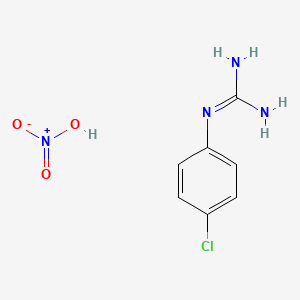

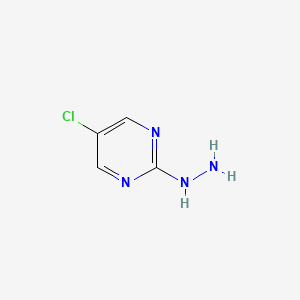

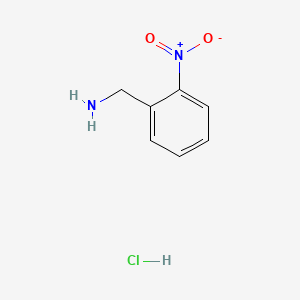

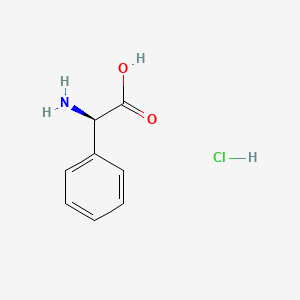

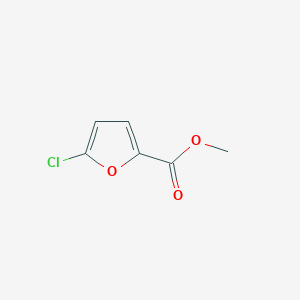

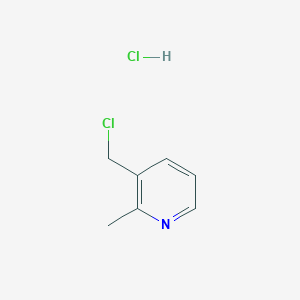

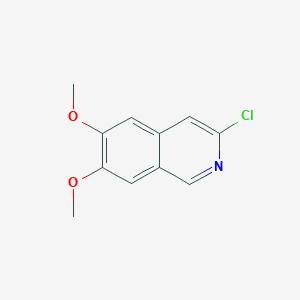

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzene, 1-methyl-2-[(4-methylphenyl)sulfinyl]-](/img/structure/B1357109.png)